molecular formula C6H5BrN2O B12283297 3-Amino-6-bromopicolinaldehyde

3-Amino-6-bromopicolinaldehyde

Cat. No.: B12283297
M. Wt: 201.02 g/mol
InChI Key: TZGOZPQFWHUZLP-UHFFFAOYSA-N
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Description

3-Amino-6-bromopicolinaldehyde is a chemical compound with the molecular formula C₆H₅BrN₂O It is a derivative of picolinaldehyde, featuring both an amino group and a bromine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 2-pyridinecarboxaldehyde to form 6-bromo-2-pyridinecarboxaldehyde, which is then subjected to amination to yield 3-Amino-6-bromopicolinaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromopicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Amino-6-bromopyridine-2-carboxylic acid.

    Reduction: 3-Amino-6-bromopicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-bromopicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopicolinaldehyde is primarily based on its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, making it useful in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-bromopicolinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

3-amino-6-bromopyridine-2-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2

InChI Key

TZGOZPQFWHUZLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C=O)Br

Origin of Product

United States

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